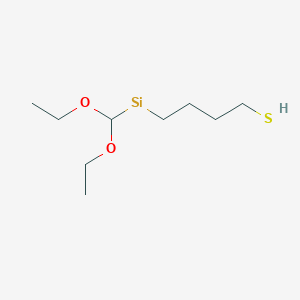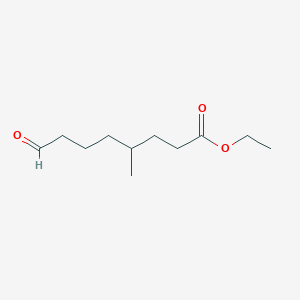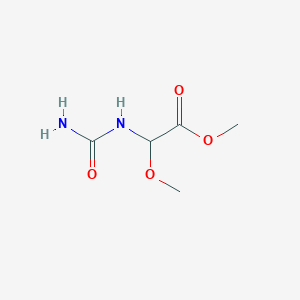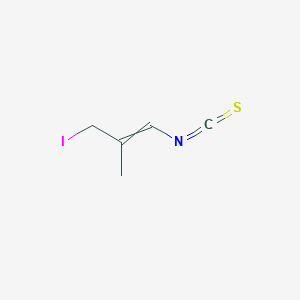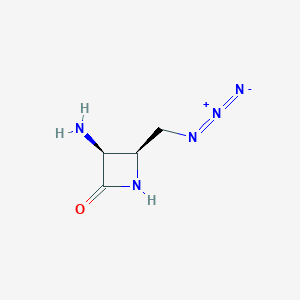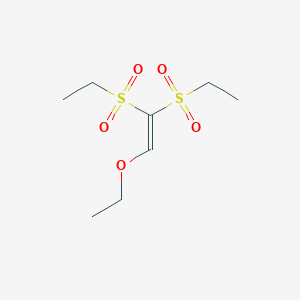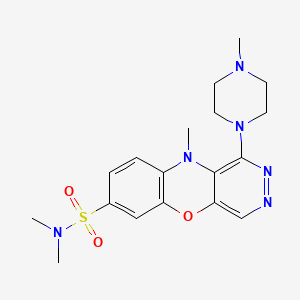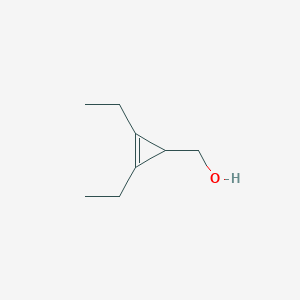
(2,3-Diethylcycloprop-2-en-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Diethylcycloprop-2-en-1-yl)methanol is an organic compound that belongs to the class of alcohols It features a cyclopropene ring substituted with two ethyl groups and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Diethylcycloprop-2-en-1-yl)methanol typically involves the cyclopropanation of an appropriate diene followed by functional group transformations. One common method is the reaction of 1,3-butadiene with diethyl zinc and diiodomethane to form the cyclopropene ring. The resulting cyclopropene is then subjected to hydroxymethylation using formaldehyde and a suitable base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Diethylcycloprop-2-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
Oxidation: (2,3-Diethylcycloprop-2-en-1-yl)aldehyde or (2,3-Diethylcycloprop-2-en-1-yl)carboxylic acid.
Reduction: (2,3-Diethylcycloprop-2-en-1-yl)alkane.
Substitution: (2,3-Diethylcycloprop-2-en-1-yl)halide or (2,3-Diethylcycloprop-2-en-1-yl)ether.
Aplicaciones Científicas De Investigación
(2,3-Diethylcycloprop-2-en-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,3-Diethylcycloprop-2-en-1-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropene ring’s strained structure can also play a role in its reactivity, making it a useful intermediate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- (2,3-Dimethylcycloprop-2-en-1-yl)methanol
- (2,3-Diethylcycloprop-2-en-1-yl)ethanol
- (2,3-Diethylcycloprop-2-en-1-yl)propane
Uniqueness
(2,3-Diethylcycloprop-2-en-1-yl)methanol is unique due to its specific substitution pattern and the presence of both a cyclopropene ring and a hydroxymethyl group
Propiedades
Número CAS |
65016-07-1 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(2,3-diethylcycloprop-2-en-1-yl)methanol |
InChI |
InChI=1S/C8H14O/c1-3-6-7(4-2)8(6)5-9/h8-9H,3-5H2,1-2H3 |
Clave InChI |
UZIMZZAVKRPBCM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C1CO)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14507138.png)
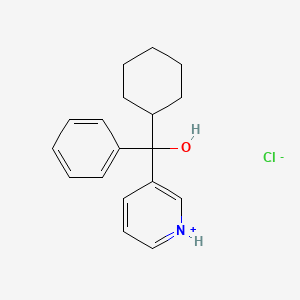
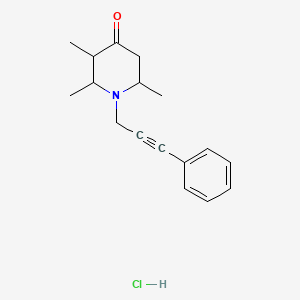
![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)

![4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14507163.png)
